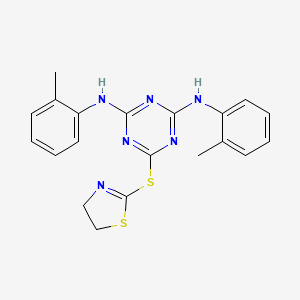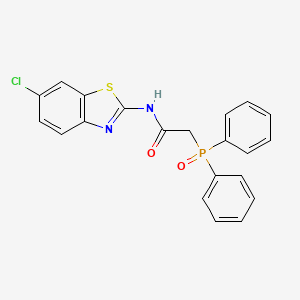![molecular formula C17H16ClNO5 B1224691 2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3-chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid is a member of benzamides.
Aplicaciones Científicas De Investigación
Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, related to the query compound, have been shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The introduction of an aryloxy moiety in the side-chain affects the biological activity, indicating the importance of chemical structure in their function (Carbonara et al., 2001).
Role in Cell Death and Autophagy
Phenoxypropionic acid derivatives, including similar compounds, have been found to initiate autophagy in L1210 leukemia cells. These compounds can eradicate cell types resistant to common antitumor agents, highlighting their potential use in cancer treatment (Kessel et al., 2007).
Herbicide Application
Similar compounds, like haloxyfop and fluazifop, have been used in agriculture as herbicides. They show better control when applied to annual grasses at an early growth stage, indicating their potential use in weed management (Grichar & Boswell, 1986).
Mutagenicity Studies
Related compounds have been studied for their mutagenic properties. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent bacterial mutagen, is a structurally similar compound, suggesting potential mutagenic effects of the query compound that could be explored (Meier et al., 1987).
Analytical Determination in Water Samples
Methods for the determination of phenoxy herbicides, like 4-chloro-2-methylphenoxy propanoic acid in water samples, are relevant for environmental monitoring and assessment. This reflects the importance of analyzing environmental impact and residues of similar compounds (Nuhu et al., 2012).
Derivatization for Gas Chromatographic Analysis
Studies on the derivatization of acidic herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid, for gas chromatographic determination, highlight the analytical chemistry applications of similar compounds (Rompa et al., 2004).
Renewable Building Blocks in Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to the query, is used in material science as a renewable building block for the synthesis of polybenzoxazine, demonstrating the application of similar compounds in the development of sustainable materials (Trejo-Machin et al., 2017).
Exposure Assessment in Agricultural Settings
Exposure studies of phenoxy acid herbicides, like 2-(4-chloro-2-methylphenoxy)propanoic acid, in farm workers, are crucial for understanding the occupational health risks associated with these compounds (Manninen et al., 1986).
Propiedades
Nombre del producto |
2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid |
|---|---|
Fórmula molecular |
C17H16ClNO5 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
2-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C17H16ClNO5/c1-10(17(21)22)24-13-6-3-11(4-7-13)16(20)19-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
ALLQFJGMILKBRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)
![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)
![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1224618.png)
![2-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B1224619.png)

![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)
![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B1224625.png)

![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1224636.png)
![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)